DL-Phenylalaninmethylester-Hydrochlorid

Übersicht

Beschreibung

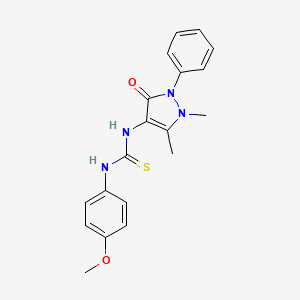

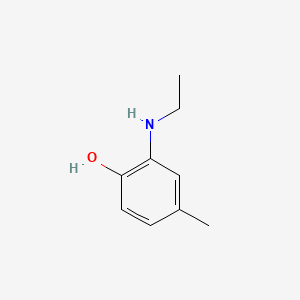

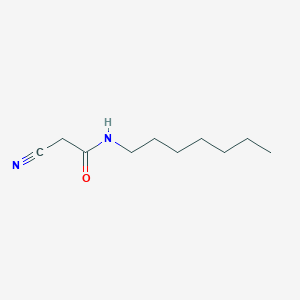

DL-Phenylalanine methyl ester hydrochloride (also known as DL-Phe-OMe.HCl) is a chemical compound with the molecular formula C10H14ClNO2 . It falls under the category of amino acid derivatives . The compound consists of a phenylalanine moiety with a methyl ester group attached to the amino group. The hydrochloride salt ensures its stability and solubility in water .

Wissenschaftliche Forschungsanwendungen

Forschung zu kognitiven Defiziten

Diese Verbindung wurde in Studien zu kognitiven Defiziten bei Nagetieren eingesetzt. Sie dient als Werkzeug zur Induktion spezifischer neurologischer Zustände zur Untersuchung kognitiver Funktionen und potenzieller Behandlungen .

Serotonin-Depletionsstudien

DL-Phenylalaninmethylester-Hydrochlorid: wird in Experimenten zur Induktion von Serotonin (5-HT)-Depletion bei Ratten verwendet. Diese Anwendung ist entscheidend für die Erforschung der Rolle von Serotonin bei der Stimmungsregulation und dem Wirkmechanismus von Antidepressiva .

Pharmazeutische Anwendungen

Die Verbindung wird aufgrund ihrer Eigenschaften als Aminosäurederivat in der Pharmaindustrie häufig verwendet. Sie kann an der Synthese verschiedener pharmazeutischer Produkte beteiligt sein .

Verwendung in der Lebensmittelindustrie

In der Lebensmittelindustrie wird This compound aufgrund seines Aminosäureprofils eingesetzt, möglicherweise als Geschmacksverstärker oder Nahrungsergänzungsmittel .

Wirkmechanismus

Target of Action

DL-Phenylalanine methyl ester hydrochloride is a derivative of the amino acid phenylalanine . It is used in the synthesis of various pharmaceuticals and foods . .

Mode of Action

It’s known that phenylalanine and its derivatives play a crucial role in the synthesis of various bioactive compounds .

Biochemical Pathways

Phenylalanine, the parent compound of DL-Phenylalanine methyl ester hydrochloride, is a precursor of Tyrosine. Tyrosine leads to the formation of adrenaline, which is converted into a brain chemical utilized to produce noradrenaline. Noradrenaline is responsible for promoting mental alertness and memory, and also for the elevation of mood and for the suppression of appetite .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

It’s known that the compound is widely used in pharmaceuticals and foods .

Action Environment

The action of DL-Phenylalanine methyl ester hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a cool place, and the container should be kept tightly closed in a dry and well-ventilated place . It’s also known that the compound is stable under recommended storage conditions .

Biochemische Analyse

Biochemical Properties

DL-Phenylalanine methyl ester hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of tryptophan hydroxylase, an enzyme crucial for serotonin synthesis . This compound interacts with various biomolecules, including enzymes and proteins, to modulate biochemical pathways. For instance, it inhibits tryptophan hydroxylase, leading to decreased serotonin synthesis . Additionally, DL-Phenylalanine methyl ester hydrochloride can interact with other neurotransmitter systems, influencing overall brain chemistry.

Cellular Effects

DL-Phenylalanine methyl ester hydrochloride affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can alter serotonin levels, impacting mood and cognitive functions . It also affects glucose metabolism in certain cell types, such as inducing glucose intolerance in pregnant mice . These cellular effects highlight the compound’s potential in modulating physiological processes.

Molecular Mechanism

The molecular mechanism of DL-Phenylalanine methyl ester hydrochloride involves its interaction with tryptophan hydroxylase, leading to enzyme inhibition . This inhibition reduces serotonin synthesis, affecting neurotransmitter levels in the brain. Additionally, the compound’s ability to cross the blood-brain barrier enhances its efficacy in modulating central nervous system functions . The binding interactions with enzymes and subsequent changes in gene expression further elucidate its molecular action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Phenylalanine methyl ester hydrochloride change over time. The compound is stable under recommended storage conditions but may degrade over extended periods . Long-term studies have shown that continuous administration can lead to sustained decreases in serotonin levels in the brain . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of DL-Phenylalanine methyl ester hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits serotonin synthesis without significant adverse effects . Higher doses can lead to toxic effects, such as cognitive defects and glucose intolerance . Understanding these dosage effects is essential for determining safe and effective therapeutic applications.

Metabolic Pathways

DL-Phenylalanine methyl ester hydrochloride is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as tryptophan hydroxylase, influencing serotonin synthesis . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of neurotransmitters and other metabolites in the brain.

Transport and Distribution

Within cells and tissues, DL-Phenylalanine methyl ester hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to affect central nervous system functions . The compound’s interaction with transporters and binding proteins facilitates its localization and accumulation in specific tissues, enhancing its biochemical effects.

Subcellular Localization

The subcellular localization of DL-Phenylalanine methyl ester hydrochloride is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and function.

Eigenschaften

IUPAC Name |

methyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVMLNPDTIFDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5619-07-8, 7524-50-7 | |

| Record name | Phenylalanine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7524-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of DL-Phenylalanine methyl ester hydrochloride in the context of the provided research?

A1: DL-Phenylalanine methyl ester hydrochloride is primarily utilized as a tool to induce serotonin depletion in research settings. [, , , ] It acts as a substrate for aromatic L-amino acid decarboxylase, the enzyme responsible for converting 5-hydroxytryptophan to serotonin. By competing with 5-hydroxytryptophan, it effectively reduces serotonin synthesis. []

Q2: How does DL-Phenylalanine methyl ester hydrochloride contribute to understanding the role of serotonin in pain and behavior?

A2: Studies have employed DL-Phenylalanine methyl ester hydrochloride to deplete serotonin levels in animal models, revealing its role in pain perception and behavior. For instance, co-administration of DL-Phenylalanine methyl ester hydrochloride with toad cake, a traditional Chinese medicine, abolished its analgesic effects in both nociceptive and neuropathic pain models, suggesting serotonin's involvement in these pain pathways. [] Additionally, transient serotonin depletion during adolescence, induced by DL-Phenylalanine methyl ester hydrochloride, resulted in reduced anxiety-like behavior and alcohol intake in female mice later in life, highlighting serotonin's long-term impact on behavior. [, ]

Q3: Can you provide examples of how DL-Phenylalanine methyl ester hydrochloride has been used to study the effects of antidepressants?

A3: DL-Phenylalanine methyl ester hydrochloride plays a crucial role in dissecting the mechanisms of antidepressants. Research has shown that the reversal learning impairments induced by DL-Phenylalanine methyl ester hydrochloride, mimicking serotonin depletion, can be alleviated by vortioxetine, a multimodal antidepressant. [] This suggests that vortioxetine's therapeutic effects may stem from its action on post-synaptic serotonin receptors, independent of its serotonin reuptake inhibition properties.

Q4: What is the molecular formula and weight of DL-Phenylalanine methyl ester hydrochloride?

A4: The molecular formula for DL-Phenylalanine methyl ester hydrochloride is C10H14ClNO2. It has a molecular weight of 215.68 g/mol.

Q5: Are there any documented effects of DL-Phenylalanine methyl ester hydrochloride on gene expression?

A5: Yes, research has shown that administering DL-Phenylalanine methyl ester hydrochloride to pregnant rats leads to alterations in the expression of genes involved in serotonin synthesis and reuptake in their offspring at weaning. [] This highlights the potential long-term impact of serotonin disruption during critical developmental periods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)